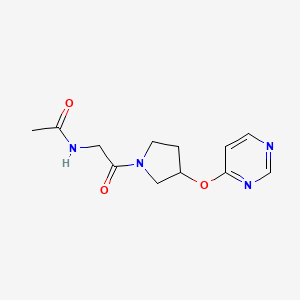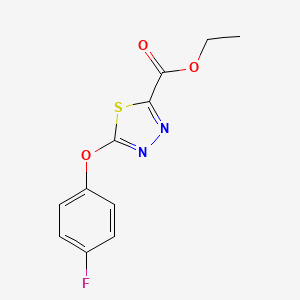
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties
作用机制
Target of Action
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate, also known as Pyraflufen-ethyl , is a herbicide that primarily targets broad-leaved weeds and grasses in various crops . It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) , which plays a crucial role in the biosynthesis of chlorophyll, heme, and other tetrapyrroles in plants .
Mode of Action
The mode of action of this compound involves the selective inhibition of the enzyme protoporphyrinogen oxidase (PPO) . This enzyme is responsible for the catalysis of the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of chlorophyll and heme . By inhibiting PPO, this compound disrupts these essential biochemical pathways, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting the enzyme PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to a deficiency in chlorophyll and heme, impairing photosynthesis and other vital functions, ultimately causing the plant’s death .
Pharmacokinetics
It is known that the compound is slightly mobile in the environment , suggesting that it may be readily absorbed and distributed within the plant. The impact of these properties on the compound’s bioavailability and overall effectiveness as a herbicide warrants further investigation.
Result of Action
The result of the action of this compound is the death of the plant. This is due to the disruption of essential biochemical pathways, leading to a deficiency in chlorophyll and heme . Without these crucial components, the plant cannot carry out photosynthesis or other vital functions, leading to its death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s mobility in the environment may affect its distribution within the plant and the soil, potentially impacting its efficacy as a herbicide Additionally, factors such as soil type, temperature, and rainfall can influence the compound’s stability and effectiveness.
准备方法
The synthesis of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-fluorophenol with ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-fluorophenol+ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate→Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
相似化合物的比较
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-chlorophenoxy)-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities and chemical properties.
Ethyl 5-(4-bromophenoxy)-1,3,4-thiadiazole-2-carboxylate: Contains a bromine atom, which can influence the compound’s reactivity and interactions with biological targets.
Ethyl 5-(4-methylphenoxy)-1,3,4-thiadiazole-2-carboxylate: The presence of a methyl group can affect the compound’s lipophilicity and overall biological activity.
The uniqueness of this compound lies in the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S/c1-2-16-10(15)9-13-14-11(18-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJILCXAPSEZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499368-76-1 |
Source


|
| Record name | ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2569571.png)
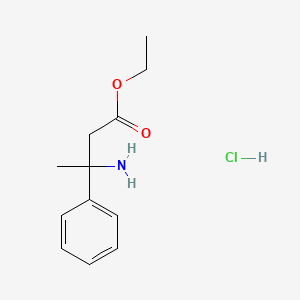
![1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2569575.png)
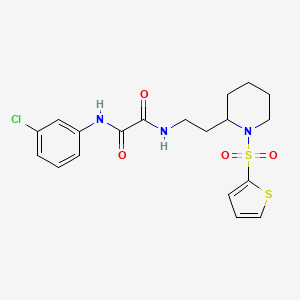

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2569579.png)
![2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569582.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2569583.png)
![N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2569584.png)
![1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea](/img/structure/B2569588.png)
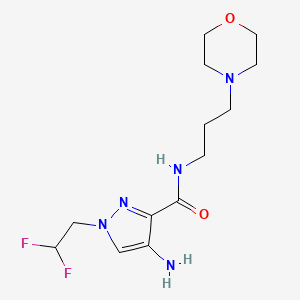
![5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2569591.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile](/img/new.no-structure.jpg)
